N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups at specific positions. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with methoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The methoxy groups can also modulate the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another compound with methoxy groups but different core structure
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and methoxy groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H17NO5S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H17NO5S/c1-19-12-5-4-6-13(10-12)22(17,18)16-11-7-8-14(20-2)15(9-11)21-3/h4-10,16H,1-3H3 |
InChI Key |
NYPNFXMLHNHGSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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